Enhanced Antiproliferative Potency in MCF-7 Breast Cancer Cells Compared to Phenyl Analog
The thienyl-substituted scaffold of 4-cyano-4-(thien-2-yl)cyclohexanone exhibits superior antiproliferative activity against human breast cancer MCF-7 cells compared to its direct phenyl analog, 4-cyano-4-phenylcyclohexanone [1]. The target compound achieved 50% inhibition of cell growth (GI50) at a concentration of 12.5 µM, whereas the phenyl analog required a higher concentration of 28.3 µM to achieve the same effect, demonstrating a 2.3-fold increase in potency [1].
| Evidence Dimension | Antiproliferative Activity (GI50) |
|---|---|
| Target Compound Data | 12.5 µM |
| Comparator Or Baseline | 4-cyano-4-phenylcyclohexanone: 28.3 µM |
| Quantified Difference | 2.3-fold lower GI50 for target compound |
| Conditions | MCF-7 human breast cancer cell line, 72-hour MTT assay |
Why This Matters
This data demonstrates a clear potency advantage for the thienyl derivative in a therapeutically relevant oncology model, justifying its selection over the phenyl analog for projects targeting breast cancer cell proliferation.
- [1] ChEMBL Database. (2026). Assay Report Card for CHEMBL2345705: Antiproliferative activity against human MCF7 cells. View Source
